molecular formula C9H11ClN2O3 B2916071 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol CAS No. 254747-56-3

3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol

Cat. No.: B2916071
CAS No.: 254747-56-3
M. Wt: 230.65
InChI Key: DODGYZMOMURJMU-UHFFFAOYSA-N
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Description

“3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol” is a chemical compound with the CAS number 254747-56-3 . It is used in various fields of research and has a molecular weight of 230.65 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H11ClN2O3 . The InChI key for this compound is DODGYZMOMURJMU-UHFFFAOYSA-N .

Scientific Research Applications

Antimalarial Activity

Research has demonstrated the synthesis and antimalarial activity of related chemical structures, focusing on their quantitative structure-activity relationships. These compounds have shown promising results against Plasmodium berghei in mice, including activity against resistant strains and in primate models. Their pharmacokinetic properties suggest potential for extended protection against infection after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Asymmetric Synthesis

Amino alcohol-based ligands have been developed for the highly enantioselective alkynylation of chloral, providing an efficient pathway to chiral trichloromethyl propargyl alcohols. These chiral adducts serve as intermediates for producing pharmaceutically significant building blocks, highlighting the utility of these compounds in synthetic organic chemistry (Jiang & Si, 2004).

Chiral Intermediate Synthesis

The use of microbial reductases for the asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, has shown high enantioselectivity. These intermediates are crucial for synthesizing antidepressant drugs, showcasing the importance of biocatalysis in developing therapeutic agents (Choi et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Diorganotin(IV) complexes derived from Schiff bases, including structures related to 3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol, have been synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of these compounds (Devi et al., 2019).

Antioxidant Agents

Novel chalcone derivatives have been synthesized and assessed for their antioxidant properties. These compounds, including those structurally related to this compound, have shown significant potential as antioxidant agents, highlighting their importance in addressing oxidative stress-related diseases (Prabakaran et al., 2021).

Mechanism of Action

The mechanism of action of “3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol” is not specified in the sources I have access to. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

Specific safety and hazard information for “3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol” is not available in the sources I have access to. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for “3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol” would depend on the results of ongoing research and development efforts. As with any chemical compound, its potential uses and applications would be determined by its properties and the results of rigorous testing .

Properties

IUPAC Name

3-(5-chloro-2-nitroanilino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c10-7-2-3-9(12(14)15)8(6-7)11-4-1-5-13/h2-3,6,11,13H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODGYZMOMURJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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